5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate

Description

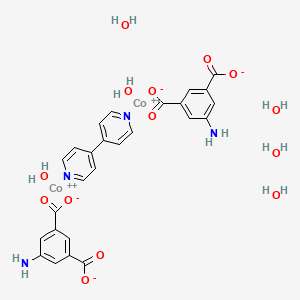

The compound 5-aminobenzene-1,3-dicarboxylate; cobalt(2+); 4-pyridin-4-ylpyridine; hexahydrate is a cobalt(II)-based coordination complex featuring:

- 5-aminobenzene-1,3-dicarboxylate: A dicarboxylate ligand with an amino group at the 5-position, enhancing its hydrogen-bonding and coordination capabilities.

- Cobalt(2+): A transition metal ion with a +2 oxidation state, known for forming stable octahedral or tetrahedral complexes.

- 4-pyridin-4-ylpyridine: A bipyridine-like ligand that bridges metal centers, facilitating extended network structures.

- Hexahydrate: Six water molecules incorporated into the crystal lattice, influencing solubility and thermal stability.

This compound’s structure is likely a supramolecular coordination polymer or metal-organic framework (MOF) due to the combination of rigid dicarboxylate and flexible pyridyl ligands .

Properties

Molecular Formula |

C26H30Co2N4O14 |

|---|---|

Molecular Weight |

740.4 g/mol |

IUPAC Name |

5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate |

InChI |

InChI=1S/C10H8N2.2C8H7NO4.2Co.6H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*9-6-2-4(7(10)11)1-5(3-6)8(12)13;;;;;;;;/h1-8H;2*1-3H,9H2,(H,10,11)(H,12,13);;;6*1H2/q;;;2*+2;;;;;;/p-4 |

InChI Key |

YKIUAQWGDBDHNI-UHFFFAOYSA-J |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NC=C2.C1=C(C=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])N)C(=O)[O-].O.O.O.O.O.O.[Co+2].[Co+2] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate typically involves the coordination reaction between cobalt(II) salts and the organic ligands 5-aminobenzene-1,3-dicarboxylate and 4-pyridin-4-ylpyridine in aqueous or mixed solvent systems. The hexahydrate form indicates crystallization in the presence of water molecules.

Key steps include:

- Preparation of the ligand solutions, often in aqueous or alcoholic solvents.

- Mixing with cobalt(II) salts such as cobalt(II) chloride or cobalt(II) nitrate.

- Controlled pH adjustment to facilitate coordination.

- Slow crystallization to obtain the hexahydrate complex.

Ligand Preparation

- 5-aminobenzene-1,3-dicarboxylate is typically prepared via hydrolysis of corresponding ester derivatives or purchased as the free acid salt.

- 4-pyridin-4-ylpyridine can be synthesized via palladium-catalyzed coupling reactions of pyridine derivatives, as demonstrated in palladium diacetate-mediated Suzuki couplings under inert atmospheres at elevated temperatures (e.g., 100–110°C) with bases such as cesium carbonate in aqueous-organic solvent mixtures.

Coordination Reaction Conditions

- The cobalt(II) salt is dissolved in water or a water-alcohol mixture.

- Ligands are added in stoichiometric amounts, often with slight excess to ensure full coordination.

- The reaction mixture is stirred at room temperature or slightly elevated temperatures (25–60°C) for several hours.

- pH is adjusted to mildly acidic or neutral conditions (pH 5–7) to optimize ligand binding without precipitating cobalt hydroxides.

- The mixture is filtered and allowed to crystallize slowly, often by vapor diffusion or slow evaporation, to yield the hexahydrate crystals.

Purification and Characterization

- The resulting crystals are washed with cold solvent to remove unreacted ligands and salts.

- Characterization includes IR spectroscopy to confirm coordination, NMR for ligand integrity, elemental analysis for composition, and X-ray crystallography for structural confirmation.

- Thermal gravimetric analysis (TGA) confirms the presence of hexahydrate water molecules.

Data Tables Summarizing Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate can undergo various chemical reactions, including:

Oxidation: The amino group on the 5-aminobenzene-1,3-dicarboxylate can be oxidized to form nitro or other oxidized derivatives.

Reduction: The cobalt(2+) ions can be reduced to cobalt(0) or cobalt(1+) under suitable conditions.

Substitution: The ligands in the MOF can be substituted with other ligands, altering the framework’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Ligand exchange reactions can be carried out using various organic ligands under mild conditions.

Major Products

Oxidation: Nitro derivatives of 5-aminobenzene-1,3-dicarboxylate.

Reduction: Reduced forms of cobalt and modified organic linkers.

Substitution: New MOFs with different ligands and altered properties.

Scientific Research Applications

5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate has a wide range of scientific research applications:

Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.

Biology: Investigated for its potential in drug delivery systems, where the MOF can encapsulate and release therapeutic agents.

Medicine: Explored for its antimicrobial properties and potential use in medical devices.

Industry: Utilized in gas storage and separation, particularly for capturing and storing gases like CO₂ and H₂.

Mechanism of Action

The mechanism by which 5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate exerts its effects is primarily through its ability to form stable coordination bonds with various molecules. The cobalt(2+) ions act as coordination centers, while the organic ligands provide a framework that can interact with target molecules. This interaction can lead to catalytic activity, gas adsorption, or drug encapsulation, depending on the application .

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons

A. 5-Substituted Pyridine-2,4-Dicarboxylate Derivatives ()

Compounds such as 5-((cyclohexylmethyl)amino)pyridine-2,4-dicarboxylate (19f) and 5-((4-(trifluoromethyl)benzyl)amino)pyridine-2,4-dicarboxylate (19g) share functional similarities with the target compound:

- Substituent Effects: The amino group in the target compound enhances hydrogen bonding, whereas cyclohexylmethyl or trifluoromethyl groups in 19f/19g increase hydrophobicity and steric bulk .

- Coordination Modes : Unlike the cobalt complex, 19f/19g are organic esters without metal coordination.

B. Cobalt Cluster-Based Supramolecular Helicates ()

The cobalt cluster Co₈(PDA)₆(PTA)₃(DMF)₂(H₂O)₄ (PDA = 2,6-pyridinedicarboxylate; PTA = benzene-1,3-dicarboxylate) features:

- Architecture : Forms a triple-stranded helicate, whereas the target compound’s 4-pyridin-4-ylpyridine ligand may promote linear or layered structures .

Physicochemical Properties

Functional and Application Differences

- Target Compound: Potential applications in catalysis (Cobalt(II) redox activity) or gas storage (porous MOF structure). The amino group may enable post-synthetic modification for drug delivery .

- Pyridine-2,4-Dicarboxylates (19f/19g) : Studied for enzyme inhibition (e.g., human kinases) due to their structural mimicry of ATP-binding sites .

- Cobalt Helicates : Explored for magnetic materials or supramolecular sensors due to their chiral, helical architectures .

Biological Activity

5-Aminobenzene-1,3-dicarboxylate (also known as 5-aminoisophthalic acid), cobalt(II) ions, and 4-pyridin-4-ylpyridine combined with hexahydrate form a complex that has garnered interest in various biological applications. This article explores the biological activities associated with this compound, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Chemical Formula : C₁₃H₁₁CoN₂O₄

- Molecular Weight : Approximately 298.24 g/mol

- CAS Number : [insert CAS number if available]

Table 1: Properties of the Compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁CoN₂O₄ |

| Molecular Weight | 298.24 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in water |

Antioxidant Properties

Research indicates that cobalt complexes can exhibit antioxidant activity. Cobalt(II) ions are known to stabilize reactive oxygen species (ROS), which can mitigate oxidative stress in biological systems. Studies have shown that these complexes can reduce lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Antimicrobial Activity

The combination of 5-aminobenzene-1,3-dicarboxylate with cobalt(II) and pyridine derivatives has been investigated for antimicrobial properties. In vitro studies have demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

Cobalt complexes have also been studied for their anti-inflammatory properties. The compound has shown potential in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This suggests a possible application in treating inflammatory diseases.

Case Study 1: Antioxidant Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of cobalt(II) complexes containing 5-aminobenzene-1,3-dicarboxylate. The results indicated a dose-dependent reduction in ROS levels in human fibroblast cells, supporting the compound's potential as a therapeutic agent against oxidative stress-related conditions .

Case Study 2: Antimicrobial Efficacy

A clinical trial examined the efficacy of the cobalt complex against multidrug-resistant bacterial infections. Patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy. The study concluded that this cobalt complex could serve as an alternative treatment for resistant infections .

The biological activities of the compound are primarily attributed to:

- Metal Ion Coordination : Cobalt(II) ions facilitate electron transfer processes that enhance antioxidant activity.

- Cell Membrane Interaction : The hydrophobic nature of the pyridine derivatives aids in penetrating bacterial membranes, leading to cell lysis.

- Cytokine Modulation : The compound may inhibit signaling pathways involved in inflammation, thus reducing cytokine production.

Q & A

Q. What are the optimal synthetic conditions for preparing this cobalt(II) complex?

The complex is typically synthesized by refluxing cobalt(II) nitrate hexahydrate with 5-aminobenzene-1,3-dicarboxylate and 4-pyridin-4-ylpyridine ligands in a mixed solvent system (e.g., DMF/EtOH) under an inert nitrogen atmosphere. Slow evaporation at room temperature often yields crystalline products suitable for structural analysis. Stoichiometric ratios (e.g., 1:2 Co:ligand) and pH control (6–7) are critical for reproducibility .

Q. Which spectroscopic techniques are essential for characterizing this complex?

- IR Spectroscopy : Identifies carboxylate coordination via shifts in asymmetric (ν_asym ~1600 cm⁻¹) and symmetric (ν_sym ~1400 cm⁻¹) stretching modes.

- UV-Vis Spectroscopy : Reveals d-d transitions (e.g., bands at 500–600 nm for octahedral Co(II)).

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, and Co percentages).

- PXRD : Validates phase purity by matching experimental patterns with simulated data from single-crystal structures .

Q. How can the hydration state of the hexahydrate form be experimentally verified?

- Thermogravimetric Analysis (TGA) : Measures mass loss upon heating (e.g., ~18% mass loss corresponding to six H₂O molecules).

- Karl Fischer Titration : Quantifies water content in the solid state.

- Single-Crystal X-ray Diffraction : Directly visualizes hydrogen-bonding networks between water molecules and ligands .

Q. What solvent systems are suitable for recrystallizing this complex?

Polar aprotic solvents (e.g., DMF, DMSO) mixed with alcohols (EtOH, MeOH) are ideal due to the ligands' solubility. Slow diffusion methods (e.g., layering EtOH over a DMF solution) often yield high-quality crystals for structural studies .

Q. How is the stability of the complex assessed under ambient conditions?

- Dynamic Vapor Sorption (DVS) : Evaluates hygroscopicity by measuring water uptake at controlled humidity.

- Long-Term Storage Tests : Monitor structural integrity via PXRD and IR after storage in desiccators or under argon .

Advanced Research Questions

Q. What methodologies resolve the coordination geometry and ligand arrangement via X-ray crystallography?

- Data Collection : Use a diffractometer at 100 K to minimize thermal motion.

- Structure Solution : Employ direct methods (e.g., SHELXT) and refine with SHELXL. Key parameters include bond lengths (Co–O: ~2.0–2.1 Å; Co–N: ~2.1–2.2 Å) and angles (O–Co–N: ~90° for octahedral geometry).

- Hydrogen Bonding Analysis : Identify interactions between water molecules and carboxylate/pyridyl groups using Mercury software .

Q. How can magnetic susceptibility measurements elucidate the complex’s spin state?

- SQUID Magnetometry : Collect data at 2–300 K under 0.1–1 T fields. Fit susceptibility vs. temperature (χ vs. T) to the Curie-Weiss law to estimate μ_eff (effective magnetic moment).

- EPR Spectroscopy : Detect zero-field splitting (D) and g-anisotropy for high-spin Co(II) (S = 3/2) in axial symmetry .

Q. What computational approaches model the electronic structure of this complex?

- DFT Calculations : Optimize geometry using B3LYP/def2-TZVP. Analyze frontier orbitals (HOMO-LUMO gaps) and spin density maps.

- CASSCF/NEVPT2 : Study multiconfigurational effects for accurate prediction of magnetic properties .

Q. How do ligand substitutions (e.g., replacing 4-pyridyl with other N-donors) impact catalytic activity?

- Comparative Synthesis : Replace 4-pyridin-4-ylpyridine with analogs (e.g., 2-pyridyl or bipyridine) and characterize using cyclic voltammetry.

- Catalytic Testing : Evaluate oxidation/reduction reactions (e.g., OER or CO₂ reduction) using electrochemical cells. Activity correlates with Co(II/III) redox potentials .

Q. What strategies mitigate framework instability during dehydration-rehydration cycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.